2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid
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Overview
Description
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is an organic compound with the molecular formula C11H12O2S. It is a derivative of benzothiopyran, a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptophenylacetic acid with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: A closely related compound with similar structural features.
Thiochroman: Another sulfur-containing heterocycle with comparable properties.
Benzothiazine derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1515017-02-3 |
---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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